2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol
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Overview
Description
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the lithiation of N-benzylimidazole followed by quenching with carbon dioxide and subsequent debenzylation . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides and organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylimidazole: Another fluorinated imidazole derivative with similar chemical properties.
4-(1-Substituted-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)-2-(trifluoromethyl)benzonitrile: A compound with a similar benzimidazole core and trifluoromethyl group.
1-Aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles: Imidazole derivatives with trifluoromethyl groups.
Uniqueness
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl and trifluoromethyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Properties
Molecular Formula |
C8H5F3N2O |
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Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-12-4-2-1-3-5(14)6(4)13-7/h1-3,14H,(H,12,13) |
InChI Key |
LHFTYTVRWFFRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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